![molecular formula C17H23N3O2S B3002739 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide CAS No. 1797592-59-6](/img/structure/B3002739.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide
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Overview
Description
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide” is a novel compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications . The compound has been evaluated for its anti-inflammatory properties .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details about the chemical reactions are not available in the retrieved papers.Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise in the fight against tuberculosis. Recent studies have synthesized new benzothiazole-based compounds with significant in vitro and in vivo anti-tubercular activity. These compounds, including the one you mentioned, have been compared with standard reference drugs, showing better inhibition potency against M. tuberculosis . The synthesis of these derivatives involves various pathways, such as diazo-coupling and Knoevenagel condensation, highlighting the compound’s versatility in medicinal chemistry.
Anti-Inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives has been explored through both in vitro and in silico approaches. Novel derivatives synthesized from benzothiazoles have demonstrated high inhibitory concentrations for COX-1 and excellent selectivity indices for COX-2, indicating their potential as anti-inflammatory agents . These findings are supported by molecular docking studies, which provide a three-dimensional view of the ligand binding to its protein receptor.
Analgesic Effects
Benzothiazole compounds have also been tested for their analgesic properties. Some derivatives have shown significant analgesic activities, suggesting their use as pain relievers in clinical settings . The structure-activity relationship of these compounds can be further explored to optimize their analgesic effects.
Anti-HIV Activity
The fight against HIV has also seen the application of benzothiazole derivatives. Synthesis and testing of these compounds have revealed in vitro anti-HIV activity, offering a new avenue for the development of anti-retroviral drugs . The exploration of these compounds could lead to novel treatments for HIV infection.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin . This results in a reduction of inflammation and associated symptoms.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation and associated symptoms, demonstrating the compound’s anti-inflammatory activity .
properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-2-22-12-16(21)18-11-13-7-9-20(10-8-13)17-19-14-5-3-4-6-15(14)23-17/h3-6,13H,2,7-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDWLUPJJXWZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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